Disodium 2-methyl-4-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate
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Overview
Description
EINECS 306-047-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
EINECS 306-047-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
EINECS 306-047-6 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it may be used in studies involving cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrially, it is used in the production of various materials and chemicals .
Comparison with Similar Compounds
EINECS 306-047-6 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds include those with comparable molecular structures or functional groups. The uniqueness of EINECS 306-047-6 lies in its specific chemical properties and applications, which may differ from those of other compounds in the same category .
Properties
CAS No. |
95873-57-7 |
---|---|
Molecular Formula |
C40H33N3Na2O6S2 |
Molecular Weight |
761.8 g/mol |
IUPAC Name |
disodium;2-methyl-4-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methyl-4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C40H35N3O6S2.2Na/c1-26-5-4-6-35(23-26)41-32-13-7-29(8-14-32)40(30-9-15-33(16-10-30)42-36-19-21-38(27(2)24-36)50(44,45)46)31-11-17-34(18-12-31)43-37-20-22-39(28(3)25-37)51(47,48)49;;/h4-25,41-42H,1-3H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
BSYWGPDWFWXDCJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC(=C(C=C4)S(=O)(=O)[O-])C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
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